molecular formula C16H14N4O4S2 B2985237 N-[4-(aminosulfonyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 511288-86-1

N-[4-(aminosulfonyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Número de catálogo: B2985237
Número CAS: 511288-86-1
Peso molecular: 390.43
Clave InChI: QNVWDSIDLCYMMJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(Aminosulfonyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core linked to a sulfanylacetamide moiety and a 4-(aminosulfonyl)phenyl group. This structure combines sulfonamide and oxadiazole pharmacophores, which are associated with diverse biological activities, including antimicrobial, enzyme inhibitory, and anticancer effects . The sulfonamide group enhances solubility and binding affinity to biological targets, while the oxadiazole ring contributes to metabolic stability and electronic interactions with enzymes or receptors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzenesulfonamide with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 5-phenyl-1,3,4-oxadiazole-2-thiol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-[4-(aminosulfonyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

N-[4-(aminosulfonyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxadiazole ring can interact with nucleic acids or proteins, disrupting their normal function .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole-Thioacetamide Backbone

Key structural analogues differ in substituents on the phenyl ring, oxadiazole core, or acetamide side chain, leading to variations in bioactivity and physicochemical properties.

Compound Substituents Biological Activity Key Data
N-[4-(Aminosulfonyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (Target) Phenyl, 4-aminosulfonylphenyl Antimicrobial, enzyme inhibition (e.g., ALP, LOX) IC₅₀ (ALP): Not reported; Antimicrobial: Moderate
Compound 129 () 3-(Trifluoromethyl)phenyl Alkaline phosphatase (ALP) inhibition, anticancer IC₅₀ (ALP): 0.420 ± 0.012 µM; Binding energy: -7.90 kcal/mol
Compound 8t () 5-Chloro-2-methylphenyl, indole LOX inhibition, α-glucosidase inhibition LOX IC₅₀: 12.3 µM; α-glucosidase IC₅₀: 18.9 µM
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () 3,4,5-Trimethoxyphenyl Antibacterial, antifungal MIC (S. aureus): 8 µg/mL; MIC (C. albicans): 16 µg/mL
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide () 2-Furyl, 2-methoxyphenyl Not explicitly reported (structural focus) Molecular weight: 331.35 g/mol; LogP: Predicted ~2.5

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃ in Compound 129) enhance enzyme inhibition (IC₅₀ 0.42 µM vs. ALP) compared to electron-donating groups .
  • Bulkier Substituents (e.g., indole in 8t) improve LOX inhibition but reduce solubility, impacting bioavailability .
  • Methoxy Groups (e.g., 3,4,5-trimethoxy in ) enhance antimicrobial potency due to increased membrane penetration .

Pharmacokinetic and Toxicity Profiles

Compound Solubility LogP Toxicity (Hemolytic Activity) Reference
Target Compound Moderate ~1.8* Low (predicted)
N-Substituted Derivatives () Low-Moderate 1.5–3.0 6g, 6j: High cytotoxicity
Compound 129 () Low ~3.2 Not reported
Compound 8t () Low ~2.9 Not reported

Notes:

  • The target compound’s sulfonamide group improves solubility relative to CF₃ or indole-containing analogues.
  • Derivatives with alkyl/aralkyl chains (e.g., 6f, 6o in ) show lower hemolytic activity, making them safer for therapeutic use .

Actividad Biológica

N-[4-(aminosulfonyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H16N4O3S2\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}_{2}

This structure incorporates both a sulfonamide group and an oxadiazole moiety, which are known for their biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of thiadiazole and oxadiazole exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : Various studies have shown that related compounds exhibit cytotoxic effects against multiple cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma). The IC50 values for these compounds often fall below 0.5 µg/mL, indicating potent activity .
CompoundCancer Cell LineIC50 (µg/mL)
This compoundMCF-7<0.5
Other Thiourea DerivativesA5490.52

The proposed mechanisms of action for these compounds include:

  • Inhibition of Tubulin Polymerization : Studies suggest that certain thiadiazole derivatives disrupt microtubule formation, leading to apoptosis in cancer cells .
    "The interaction with tubulin has been shown to be a critical pathway for inducing cell death in various cancer models" .

3. Antimicrobial Properties

In addition to anticancer activity, this compound may also possess antimicrobial properties:

  • Antibacterial and Antifungal Activity : Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

Case Study 1: Antitumor Efficacy

A study involving a series of thiadiazole derivatives demonstrated significant antitumor effects in vivo. The compounds were administered to tumor-bearing mice, resulting in reduced tumor size and increased survival rates compared to control groups .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of related oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth effectively at low concentrations .

Q & A

Q. Basic: What are the established synthetic routes for N-[4-(aminosulfonyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide?

Methodological Answer:
The synthesis typically involves sequential functionalization of the phenylacetamide backbone. A common approach includes:

Sulfonylation : Reacting 4-aminophenylacetamide with sulfonyl chloride derivatives to introduce the aminosulfonyl group .

Oxadiazole Ring Formation : Cyclizing a thiosemicarbazide intermediate (derived from phenylacetic acid hydrazide) via dehydration in the presence of phosphoryl chloride (POCl₃) to form the 1,3,4-oxadiazole ring .

Thioether Linkage : Coupling the oxadiazole-thiol intermediate with the sulfonamide-containing acetamide using a base (e.g., K₂CO₃) in anhydrous DMF or DMSO .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Advanced: How can computational chemistry predict the reactivity of the sulfonyl and oxadiazole groups?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing nature lowers HOMO energy, reducing electrophilicity .
  • Molecular Dynamics (MD) Simulations : Model solvation effects on the oxadiazole ring’s stability in aqueous environments. The sulfur atom in the oxadiazole may exhibit polarizable behavior, influencing binding to biological targets .
  • Docking Studies : Predict interactions with enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonding between the sulfonyl group and active-site residues .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and acetamide NH (δ 10.2–10.8 ppm) .
    • ¹³C NMR : Confirm the oxadiazole C=N (δ 160–165 ppm) and sulfonyl S=O (δ 125–130 ppm) .
  • IR Spectroscopy : Detect S=O stretching (1350–1150 cm⁻¹) and C=N/C-S vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or oxadiazole ring cleavage) .

Q. Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis : Standardize assays (e.g., IC₅₀ for enzyme inhibition) using a unified protocol to eliminate variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing the oxadiazole with triazole) to isolate pharmacophoric groups .

Q. Basic: What are key considerations in designing a purification protocol?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Use gradient elution (e.g., 10–50% ethyl acetate in hexane) for column chromatography .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to yield single crystals for X-ray diffraction .
  • Purity Validation : Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Advanced: What strategies enhance the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Buffering : Formulate with citrate buffer (pH 6.5–7.4) to prevent hydrolysis of the sulfonamide group .
  • Prodrug Design : Mask the acetamide as an ester to improve metabolic stability .
  • Nanocarrier Encapsulation : Use liposomes or polymeric nanoparticles to protect the oxadiazole moiety from enzymatic degradation .

Propiedades

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S2/c17-26(22,23)13-8-6-12(7-9-13)18-14(21)10-25-16-20-19-15(24-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,21)(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVWDSIDLCYMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.